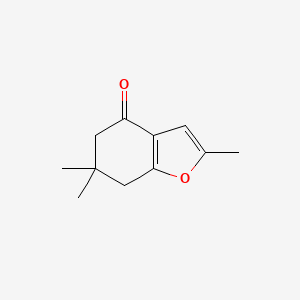
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one, also known as dihydroactinidiolide, is a naturally occurring compound found in various plants. It is known for its distinctive aroma and is used as a flavoring agent in the food industry. The compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several methods. One common method involves the oxidation of β-ionone to produce β-cyclocitral, which is then further oxidized and dehydrated to yield the target compound . Another method involves the cyclization of citral derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of β-ionone as a starting material. The process includes oxidation, hydrolysis, and cyclization steps, often utilizing catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex lactones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Acidic or basic conditions are often employed to facilitate cyclization and substitution reactions .
Major Products
The major products formed from these reactions include various lactones, alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its role in plant growth regulation and gene expression modulation.
Medicine: Research has shown potential antioxidant, antibacterial, anticancer, and neuroprotective properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with various molecular targets and pathways. It acts as a plant growth inhibitor by modulating gene expression and affecting photosynthesis. In biological systems, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Loliolide: Another naturally occurring lactone with similar biological activities.
Actinidiolide: A stereoisomer of dihydroactinidiolide with comparable properties.
Dihydroactinidiolide: The compound itself, often studied in different stereoisomeric forms.
Uniqueness
2,6,6-Trimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its distinct aroma and its multifaceted applications in various fields. Its ability to act as a plant growth regulator and its potential therapeutic properties make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8-9(12)5-11(2,3)6-10(8)13-7/h4H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLCNXAMSLQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/new.no-structure.jpg)
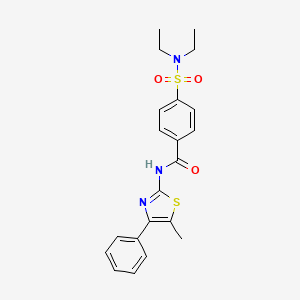
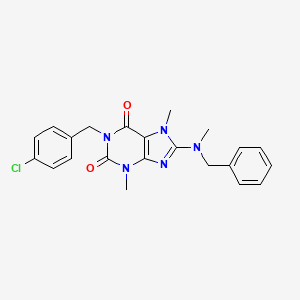
![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)
![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)
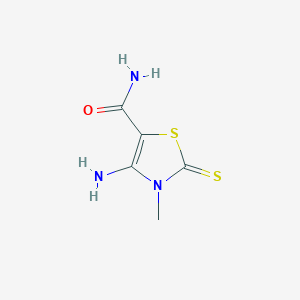
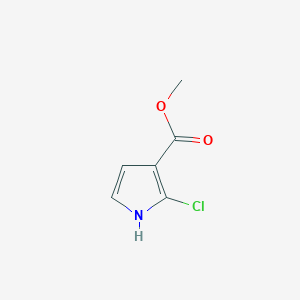
![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)
![3-(4-methylbenzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2673169.png)
![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

![2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2673174.png)
![1,6-dimethyl-4-[(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2673175.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)
